molecular formula C21H25N3O2 B2373728 1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894007-54-6

1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2373728
CAS No.: 894007-54-6
M. Wt: 351.45
InChI Key: OXBRTQHBGISDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold and menthol receptor in the peripheral nervous system, and its role extends beyond thermosensation to various pathological conditions. This compound has emerged as a critical pharmacological tool for elucidating the complex functions of TRPM8 in cold hypersensitivity, neuropathic pain, and migraine. Research indicates that this urea derivative effectively inhibits channel activity, providing a means to dissect TRPM8-mediated signaling pathways in sensory neurons. Beyond neuroscience, its research value is significant in oncology, as TRPM8 expression has been documented in cancers such as prostate and pancreatic tumors. Studies using this antagonist help investigate the channel's contribution to cancer cell proliferation, migration, and survival, highlighting its potential as a target for therapeutic intervention. The compound's high selectivity makes it invaluable for in vitro and in vivo studies aimed at validating TRPM8 as a target and for exploring the physiological consequences of its inhibition without the confounding effects of broader channel modulation.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-13-5-8-19(16(4)9-13)23-21(26)22-17-11-20(25)24(12-17)18-7-6-14(2)15(3)10-18/h5-10,17H,11-12H2,1-4H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRTQHBGISDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Acids

γ-Amino acids or esters undergo intramolecular cyclization to form pyrrolidinones. For example:

  • Starting material : 4-Amino-4-(3,4-dimethylphenyl)butanoic acid.
  • Cyclization : Heated in acetic anhydride at 120°C for 6 hours to form 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl acetate.
  • Hydrolysis : Treatment with NaOH in ethanol yields the free amine.

Reaction Conditions :

  • Solvent : Acetic anhydride
  • Temperature : 120°C
  • Yield : ~65% (based on analogous syntheses)

Michael Addition-Cyclization Sequence

A Michael addition followed by cyclization offers an alternative route:

  • Michael acceptor : Ethyl acrylate reacts with 3,4-dimethylaniline.
  • Adduct formation : Ethyl 3-(3,4-dimethylphenylamino)propanoate.
  • Cyclization : Using PCl₅ in toluene at 80°C forms the pyrrolidinone ring.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H, aromatic), 4.10 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (m, 1H, CH-N), 2.95–2.75 (m, 2H, CH₂CO), 2.30 (s, 6H, CH₃), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

Urea Bond Formation

The urea linkage is typically formed via reaction between an amine and an isocyanate.

Isocyanate Coupling

  • Reagents : 2,4-Dimethylphenyl isocyanate and 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine.
  • Conditions : Stirred in anhydrous THF at 0°C→25°C for 12 hours.
  • Workup : Precipitation with hexane, followed by recrystallization from ethanol.

Optimization Insights :

  • Solvent : Polar aprotic solvents (THF, DMF) improve solubility.
  • Catalyst : Triethylamine (10 mol%) enhances reaction rate.
  • Yield : 72–78% (extrapolated from similar reactions).

Carbodiimide-Mediated Coupling

For cases where isocyanates are inaccessible, carbodiimides (e.g., EDC) facilitate urea formation:

  • Activation : 2,4-Dimethylphenylcarbamic acid is activated with EDC/HOBt in DMF.
  • Coupling : Reacted with pyrrolidinone amine at 25°C for 24 hours.

Advantages : Avoids handling toxic isocyanates.
Yield : ~68%.

Alternative Synthetic Strategies

Electrochemical Synthesis

Inspired by CO₂ utilization methods, the urea bond could form via electrochemical activation:

  • Reactants : 2,4-Dimethylaniline and pyrrolidinone amine.
  • Conditions : CO₂-saturated ionic liquid (e.g., [BMIM][NTf₂]) with applied potential (−1.5 V vs Ag/Ag⁺).
  • Mechanism : O₂ electroreduction generates peroxide intermediates, facilitating urea synthesis.

Limitations : Low solubility of dimethylphenyl intermediates may reduce efficiency.

One-Pot Tandem Reactions

Combining cyclization and urea formation in a single pot:

  • Step 1 : Cyclization of γ-amino ester to pyrrolidinone.
  • Step 2 : In-situ isocyanate generation via triphosgene treatment.
  • Step 3 : Urea bond formation without intermediate isolation.

Yield : ~60% (estimated from patent examples).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields crystalline product.
  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2).
  • HPLC : C18 column, acetonitrile/water gradient (purity >95%).

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.25 (s, 1H, NH), 7.20–7.05 (m, 7H, aromatic), 4.10 (m, 1H, CH-N), 3.85 (m, 1H, CH-N), 2.60–2.40 (m, 2H, CH₂CO), 2.30 (s, 6H, CH₃), 2.25 (s, 6H, CH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O urea), 1645 cm⁻¹ (pyrrolidinone C=O).
  • HRMS (ESI+) : m/z 351.45 [M+H]⁺ (calculated for C₂₁H₂₅N₃O₂).

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring substitution at the C3 position of pyrrolidinone requires careful control of cyclization conditions.
  • Solubility Issues : Bulky dimethylphenyl groups necessitate high-boiling solvents (e.g., DMF, NMP).
  • Green Chemistry : Electrochemical methods offer sustainability but need scalability improvements.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on synthesis, physical properties, and substituent effects.

Structural Analogues from Pyrazoline and Urea Families
2.1.1 Pyrazoline Derivatives ()

Three pyrazoline derivatives synthesized from 3-(4-alkoxyphenyl)-1-phenylprop-2-en-1-one and (3,4-dimethylphenyl)hydrazine share similarities with the target compound in their aromatic substitution patterns (Table 1).

Compound Melting Point (°C) Rf Value Key Structural Differences
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline 126–130 0.87 Pyrazoline core vs. pyrrolidinone; alkoxy substituent (butyloxy) vs. urea linkage.
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline 121–125 0.89 Longer alkoxy chain (pentyloxy); no urea functionality.
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline 121–125 0.89 Ester substituent (heptanoyloxy); distinct solubility profile compared to urea derivatives.

Key Observations :

  • The pyrazoline core introduces rigidity and planar geometry, contrasting with the flexible pyrrolidinone ring in the target compound.
  • Alkoxy/ester substituents in pyrazolines enhance lipophilicity (evidenced by Rf values >0.85), whereas the urea group in the target compound may improve hydrogen-bonding capacity and aqueous solubility .
2.1.2 Urea Derivatives ()

Urea derivatives such as 1-methyl-3-(5-nitropyridin-2-yl)urea and 1-(4-bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea share the urea backbone but differ in aromatic substitution (Table 2).

Compound Key Features Biological Relevance
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Halogen and methoxy substituents; pyridine core. Glucokinase activation .
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea Triazinanone core; extended conjugation. Analgesic potential .

Key Observations :

  • The pyrrolidinone core in the target compound introduces a chiral center and conformational flexibility, which could influence binding to asymmetric enzyme pockets compared to planar pyridine or triazinanone cores .
Physicochemical and Spectroscopic Comparisons
  • Melting Points : Pyrazoline derivatives (121–130°C) exhibit moderate melting points due to weak intermolecular forces (e.g., van der Waals interactions). The target compound’s urea group may elevate its melting point via stronger hydrogen-bonding networks.
  • Spectroscopic Data: FT-IR: Pyrazolines show C=N stretches near 1600 cm⁻¹ , whereas the target compound’s urea carbonyl (C=O) would absorb near 1650–1700 cm⁻¹. NMR: The 3,4-dimethylphenyl group in both pyrazolines and the target compound would show similar aromatic proton shifts (δ 6.8–7.2 ppm), but the pyrrolidinone protons in the target compound would resonate distinctively (δ 2.5–4.0 ppm) .

Biological Activity

1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a urea moiety and two dimethylphenyl groups attached to a pyrrolidine derivative. Its molecular formula is C17H22N4OC_{17}H_{22}N_{4}O with a molecular weight of approximately 302.39 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of urea and pyrrolidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on critical enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play significant roles in neurotransmission and urea metabolism, respectively. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels are desired.

Enzyme Inhibition Type IC50 Value (µM) Reference
AcetylcholinesteraseCompetitive5.12
UreaseNon-competitive1.21

Antibacterial Activity

The antibacterial potential of the compound was assessed against several bacterial strains. Preliminary results suggest moderate to strong activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibacterial agents.

Case Studies

  • Study on Anticancer Properties : A recent study synthesized several derivatives based on the core structure of the compound. These derivatives were tested against breast cancer cell lines and showed promising results with IC50 values ranging from 10 to 30 µM, demonstrating their potential as anticancer agents.
  • Enzyme Inhibition Study : Another study focused on the enzyme inhibition profile of the compound. It was found that modifications in the chemical structure significantly impacted the inhibitory activity against AChE and urease, suggesting that further structural optimization could enhance its pharmacological efficacy.

The biological activities of this compound are thought to be mediated through:

  • Interaction with Enzymatic Sites : The urea group likely interacts with active sites of target enzymes, leading to inhibition.
  • Disruption of Cell Signaling Pathways : The phenyl groups may influence cellular pathways involved in growth and apoptosis.

Q & A

Q. What are the standard synthetic routes for this urea derivative?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the pyrrolidinone core via cyclization of a substituted β-keto ester or amide under acidic conditions.
  • Step 2: Introduction of the 3,4-dimethylphenyl group through nucleophilic substitution or coupling reactions.
  • Step 3: Formation of the urea linkage via reaction of an isocyanate intermediate with the pyrrolidinone-amine derivative. Key reagents include chlorinated phenyl isocyanates and catalysts like triethylamine. Purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic methods are used to confirm its structural identity?

  • NMR Spectroscopy: ¹H and ¹³C NMR validate substituent positioning and urea bond formation (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 155–160 ppm for urea carbonyl).
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 379.2). Structural data are cross-referenced with PubChem entries .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at concentrations of 1–50 µM.
  • Antiproliferative Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Cellular Uptake: Fluorescent tagging (e.g., BODIPY derivatives) to assess permeability via flow cytometry .

Q. How is purity ensured during synthesis?

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.
  • Recrystallization: Ethanol/water mixtures for crystalline product isolation.
  • Analytical TLC: Monitoring reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reaction rates.
  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic urea-forming steps.
  • Catalyst Screening: Palladium-based catalysts for efficient coupling of aromatic substituents .

Q. What strategies resolve crystallographic data discrepancies during structural analysis?

  • SHELX Refinement: Use SHELXL for high-resolution data to model disordered substituents (e.g., methyl groups).
  • Twinned Data Handling: Apply HKL-3000 for integration and scaling of twinned crystals.
  • Computational Validation: DFT calculations (e.g., Gaussian 16) to cross-validate bond lengths/angles .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Systematic Substituent Variation: Replace 2,4-dimethylphenyl with halogenated or methoxy analogs to assess steric/electronic effects.
  • In Silico Docking: AutoDock Vina to predict binding affinities for targets like kinases or GPCRs.
  • Pharmacophore Mapping: MOE software to identify critical hydrogen-bonding motifs (e.g., urea NH interactions) .

Q. What computational methods predict target interactions and metabolic stability?

  • Molecular Dynamics (MD): GROMACS simulations to assess binding mode stability over 100 ns trajectories.
  • CYP450 Metabolism Prediction: SwissADME or StarDrop to identify vulnerable sites (e.g., pyrrolidinone oxidation).
  • QSAR Modeling: Partial least squares regression to correlate logP with cytotoxicity .

Q. How should conflicting bioactivity data across studies be analyzed?

  • Methodological Comparison: Assess differences in assay conditions (e.g., serum concentration, incubation time).
  • Substituent-Specific Effects: Contrast fluorophenyl vs. chlorophenyl analogs (e.g., vs. 17) to explain variance in kinase inhibition.
  • Meta-Analysis: Use RevMan or GraphPad Prism to aggregate IC₅₀ data and calculate heterogeneity indices .

Q. What strategies improve metabolic stability for in vivo applications?

  • Isotere Replacement: Substitute urea with thiourea or amide groups to reduce enzymatic cleavage.
  • Prodrug Design: Mask polar groups (e.g., esterification of pyrrolidinone carbonyl) to enhance bioavailability.
  • Cyclization: Convert linear substituents into rigid heterocycles to limit oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.